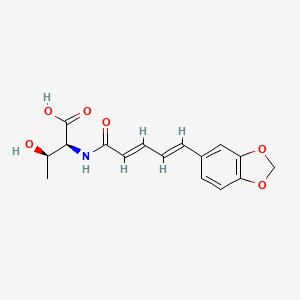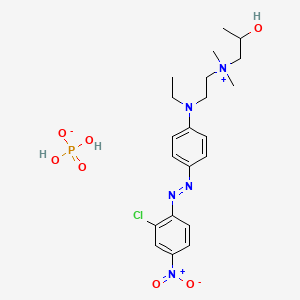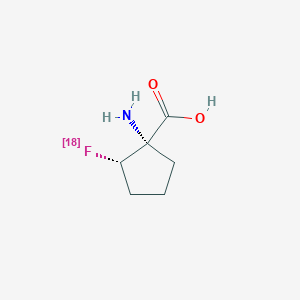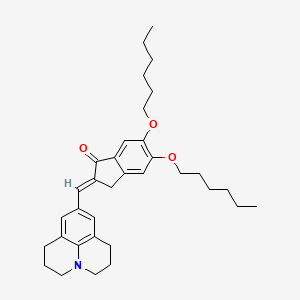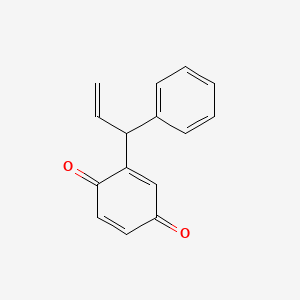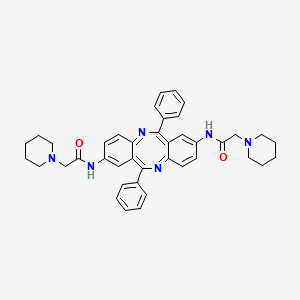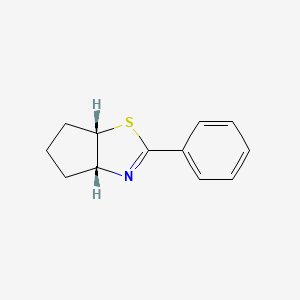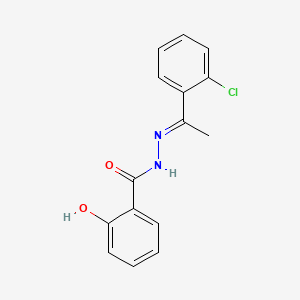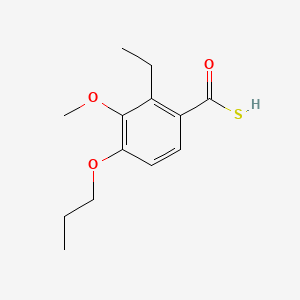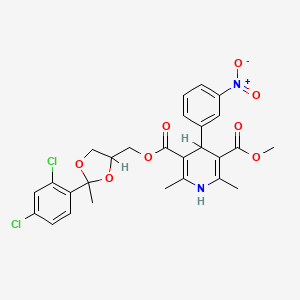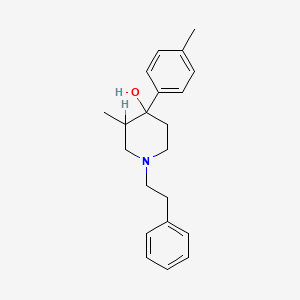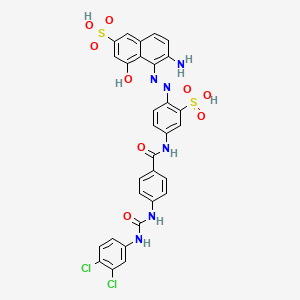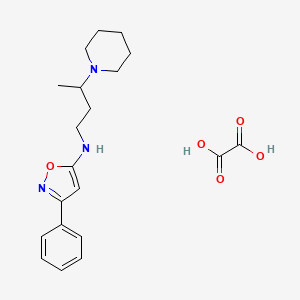
2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
Vue d'ensemble
Description
Le méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle est un composé organique hétérocyclique de formule moléculaire C12H23NO4 . Il s'agit d'un monomère très réactif en raison de la présence du groupe méthacrylate, qui lui permet de subir à la fois une polymérisation radicalaire et d'autres réactions de polymérisation . Ce composé est largement utilisé dans la recherche biomédicale et comme agent de réticulation pour les hydrogels et autres biomatériaux .
Méthodes De Préparation
La synthèse du méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle implique la réaction de l'acide méthacrylique avec le 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthanol dans des conditions spécifiques . La réaction nécessite généralement un catalyseur et est effectuée sous température et pression contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle impliquent souvent des réacteurs à grande échelle et des procédés en flux continu pour maximiser l'efficacité et la production .
Analyse Des Réactions Chimiques
Le méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
Le méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle a un large éventail d'applications en recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle implique sa capacité à subir une polymérisation radicalaire et d'autres réactions de polymérisation . Le groupe méthacrylate du composé réagit avec d'autres monomères pour former de longues chaînes de polymères, qui peuvent être utilisées pour créer divers matériaux présentant des propriétés spécifiques . Les cibles moléculaires et les voies impliquées dans ces réactions dépendent de l'application et des conditions spécifiques utilisées .
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate involves its ability to undergo free radical polymerization and other polymerization reactions . The methacrylate group in the compound reacts with other monomers to form long polymer chains, which can be used to create various materials with specific properties . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .
Comparaison Avec Des Composés Similaires
Le méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle peut être comparé à d'autres composés similaires, tels que :
Méthacrylate de 2-hydroxyéthyle : Ce composé est également utilisé dans la synthèse d'hydrogels et d'autres biomatériaux.
Méthacrylate de 2-aminoéthyle : Ce composé est utilisé dans la synthèse de polymères cationiques biocompatibles pour des applications antimicrobiennes.
La singularité du méthacrylate de 2-((2-hydroxyéthyl)(3-méthoxypropyl)amino)éthyle réside dans sa structure spécifique, qui lui permet de subir un large éventail de réactions chimiques et d'être utilisé dans diverses applications de recherche scientifique .
Propriétés
IUPAC Name |
2-[2-hydroxyethyl(3-methoxypropyl)amino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2)12(15)17-10-7-13(6-8-14)5-4-9-16-3/h14H,1,4-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKDPMCBJOTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(CCCOC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239948 | |
| Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93962-70-0 | |
| Record name | 2-[(2-Hydroxyethyl)(3-methoxypropyl)amino]ethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93962-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydroxyethyl)(3-methoxypropyl)amino]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVK4C5SRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


